molecular formula C14H10Cl2O2 B7836168 Methyl 4-(2,5-dichlorophenyl)benzoate

Methyl 4-(2,5-dichlorophenyl)benzoate

Cat. No.: B7836168
M. Wt: 281.1 g/mol
InChI Key: QPERJHAQJRYAFS-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dichlorophenyl)benzoate is a substituted aryl benzoate ester featuring a methyl group at the para position of the benzoyl ring and chlorine atoms at the 2- and 5-positions of the phenyl ring. This compound belongs to a class of halogenated benzoates with applications in materials science, pharmaceuticals, and agrochemicals. Its structural and electronic properties are influenced by the steric and electronic effects of the chlorine substituents and the methyl group.

Properties

IUPAC Name

methyl 4-(2,5-dichlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)10-4-2-9(3-5-10)12-8-11(15)6-7-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERJHAQJRYAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,5-dichlorophenyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2,5-dichlorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dichlorophenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing esters to alcohols.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often used for oxidizing esters to carboxylic acids.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is 4-(2,5-dichlorophenyl)benzyl alcohol.

    Oxidation: The major product is 4-(2,5-dichlorophenyl)benzoic acid.

Scientific Research Applications

Methyl 4-(2,5-dichlorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dichlorophenyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The chlorine substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and crystallographic properties of methyl 4-(2,5-dichlorophenyl)benzoate can be inferred through comparisons with its isomers, as summarized below:

Table 1: Structural Parameters of Dichlorophenyl 4-Methylbenzoate Derivatives

Compound Name Chlorine Substituent Positions Dihedral Angle (°) Crystal Packing Key References
Phenyl benzoate (PBA) None 55.7 Not reported
2,6-Dichlorophenyl 4-methylbenzoate 2,6 77.97 Zigzag chains in bc plane
2,4-Dichlorophenyl 4-methylbenzoate 2,4 48.13 Not reported
3,5-Dichlorophenyl 4-methylbenzoate 3,5 48.81 Layered parallel arrays
3-Chlorophenyl 4-methylbenzoate 3 71.75 Not reported

Key Observations:

Dihedral Angle Trends :

  • The dihedral angle between the benzoyl and phenyl rings is highly sensitive to chlorine substitution patterns.

  • Ortho-substituted derivatives (e.g., 2,6-dichloro) exhibit larger angles (~78°), likely due to steric hindrance between adjacent chlorine atoms and the ester group .
  • Meta/para-substituted derivatives (e.g., 2,4- or 3,5-dichloro) show smaller angles (~48°), suggesting reduced steric strain and greater coplanarity .
    • The unsubstituted phenyl benzoate (PBA) has an intermediate angle (55.7°), highlighting the electron-withdrawing and steric effects of chlorine .

Crystal Packing :

  • 2,6-Dichlorophenyl 4-methylbenzoate forms zigzag chains stabilized by C–H···O and Cl···Cl interactions, driven by its high dihedral angle .
  • 3,5-Dichlorophenyl 4-methylbenzoate adopts layered parallel arrays, facilitated by weaker van der Waals interactions due to its near-planar structure .

Synthesis and Characterization: All derivatives are synthesized via esterification of 4-methylbenzoic acid with substituted chlorophenols, followed by crystallization from ethanol . Purity is confirmed via melting point analysis, IR, and NMR spectroscopy, with single-crystal X-ray diffraction providing structural validation .

Implications for this compound

While direct data for the 2,5-dichloro isomer is absent, extrapolation from its analogs suggests:

  • Dihedral Angle : The 2,5-substitution pattern (meta-para on the phenyl ring) may result in a dihedral angle closer to 48–55°, intermediate between the sterically hindered 2,6-isomer and the more planar 2,4/3,5-isomers.
  • Packing Behavior : Reduced steric hindrance compared to 2,6-dichloro derivatives could favor layered or herringbone packing, akin to 3,5-dichloro analogs.
  • Electronic Effects : The electron-withdrawing chlorine atoms may enhance thermal stability and influence reactivity in synthetic applications.

Biological Activity

Methyl 4-(2,5-dichlorophenyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H12Cl2O2. It consists of a benzoate moiety with a dichlorophenyl group at the para position. This structural configuration is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : Similar compounds have shown activity against enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical in metabolic pathways .
  • Cell Growth Suppression : Studies have demonstrated that related compounds can suppress cell growth and enhance glucose uptake in specific cell lines, indicating potential applications in cancer therapy .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. The compound's structural characteristics suggest it may interact with microbial membranes or specific enzymatic pathways crucial for microbial survival.

Anticancer Potential

Several studies have explored the anticancer potential of similar benzoate derivatives. For instance, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could share similar properties .

Case Studies

  • In Vitro Studies : Research conducted on structurally similar compounds demonstrated that they inhibited cell proliferation in various cancer cell lines. The results indicated a potential for this compound to be developed as an anticancer agent .
  • Enzyme Interaction Studies : A study highlighted the binding affinity of related compounds to DHFR and enoyl ACP reductase. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Research Findings

StudyFindings
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate suppressed cell growth and increased glucose uptake during monoclonal antibody production.
Related compounds showed significant cytotoxicity against cancer cells and inhibition of key metabolic enzymes.
Methyl 2,5-dichlorobenzoate was noted for its role as a plant growth regulator and antifungal agent, indicating broader biological relevance.

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